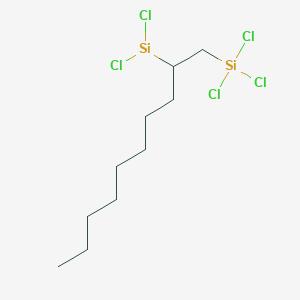
CID 23615111
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
TRICHLORO[2-(DICHLOROSILYL)DECYL]SILANE: is an organosilicon compound with the molecular formula C10H21Cl5Si2. It is a derivative of silane, characterized by the presence of trichloro and dichlorosilyl groups attached to a decyl chain. This compound is known for its reactivity and is used in various chemical processes and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of TRICHLORO[2-(DICHLOROSILYL)DECYL]SILANE typically involves the reaction of decyltrichlorosilane with dichlorosilane under controlled conditions. The reaction is carried out in an inert atmosphere to prevent unwanted side reactions. The general reaction scheme can be represented as follows: [ \text{Decyltrichlorosilane} + \text{Dichlorosilane} \rightarrow \text{TRICHLORO[2-(DICHLOROSILYL)DECYL]SILANE} ]
Industrial Production Methods: Industrial production of this compound involves large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The process includes purification steps such as distillation to remove impurities and obtain the desired product.
Chemical Reactions Analysis
Types of Reactions: TRICHLORO[2-(DICHLOROSILYL)DECYL]SILANE undergoes various types of chemical reactions, including:
Hydrolysis: Reacts with water to form silanols and hydrochloric acid.
Substitution: Can undergo nucleophilic substitution reactions with reagents like alcohols and amines.
Reduction: Can be reduced to form corresponding silanes.
Common Reagents and Conditions:
Hydrolysis: Water or aqueous solutions.
Substitution: Alcohols, amines, and other nucleophiles under mild to moderate conditions.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4).
Major Products:
Hydrolysis: Silanols and hydrochloric acid.
Substitution: Alkoxysilanes or aminosilanes.
Reduction: Silanes.
Scientific Research Applications
TRICHLORO[2-(DICHLOROSILYL)DECYL]SILANE has a wide range of applications in scientific research, including:
Chemistry: Used as a precursor for the synthesis of various organosilicon compounds.
Biology: Employed in the modification of surfaces for biological assays and studies.
Medicine: Investigated for potential use in drug delivery systems and biomedical devices.
Industry: Utilized in the production of coatings, adhesives, and sealants due to its reactivity and ability to form strong bonds with various substrates.
Mechanism of Action
The mechanism of action of TRICHLORO[2-(DICHLOROSILYL)DECYL]SILANE involves its reactivity with nucleophiles, leading to the formation of stable silicon-oxygen or silicon-nitrogen bonds. The molecular targets include hydroxyl and amino groups on substrates, facilitating the formation of siloxane or silazane linkages. These reactions are crucial for its applications in surface modification and material synthesis.
Comparison with Similar Compounds
Trichlorosilane (SiHCl3): A simpler silane compound used in the production of ultrapure silicon.
Octadecyltrichlorosilane (C18H37Cl3Si): A long-chain silane used for surface modification.
Dichlorosilane (SiH2Cl2): Another silane derivative used in semiconductor manufacturing.
Uniqueness: TRICHLORO[2-(DICHLOROSILYL)DECYL]SILANE is unique due to its dual functionality, combining both trichloro and dichlorosilyl groups. This dual functionality enhances its reactivity and versatility in various chemical processes, making it a valuable compound in both research and industrial applications.
Properties
Molecular Formula |
C10H20Cl5Si2 |
|---|---|
Molecular Weight |
373.7 g/mol |
InChI |
InChI=1S/C10H20Cl5Si2/c1-2-3-4-5-6-7-8-10(16(11)12)9-17(13,14)15/h10H,2-9H2,1H3 |
InChI Key |
PJVGFXIZCVYGNQ-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCC(C[Si](Cl)(Cl)Cl)[Si](Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















